molecular formula C22H30N2O4S B4459605 4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4459605
M. Wt: 418.6 g/mol
InChI Key: ZZTXWGAYJNXTCF-UHFFFAOYSA-N
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Description

4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C24H32N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the morpholine ring and the introduction of the sulfonamide group. Common synthetic routes may involve:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the Methoxy Group: This step involves the methylation of a phenolic compound using methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction rates and improve the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and sulfonamide group enhances its potential as a versatile molecule for various applications.

Properties

IUPAC Name

4-methoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-3-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-17(2)21-14-20(8-9-22(21)27-3)29(25,26)23-15-18-6-4-5-7-19(18)16-24-10-12-28-13-11-24/h4-9,14,17,23H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTXWGAYJNXTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

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